molecular formula C28H46O4 B13734723 Didecyl isophthalate CAS No. 4654-20-0

Didecyl isophthalate

Cat. No.: B13734723
CAS No.: 4654-20-0
M. Wt: 446.7 g/mol
InChI Key: XEHITPCNDNWPQW-UHFFFAOYSA-N
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Description

Didecyl Isophthalate (CAS 4654-20-0) is a high molecular weight (HMW) phthalate ester with the molecular formula C28H46O4 . As a diester of isophthalic acid, it is part of a broad class of chemicals primarily utilized as plasticizers to impart flexibility, durability, and workability to high molecular weight polymers like polyvinyl chloride (PVC) . Phthalates with long alkyl chains, such as this compound, are characterized by their low volatility and high boiling points, making them suitable for applications requiring thermal stability . These physicochemical properties, including lipophilicity and environmental persistence, make them subjects of interest in material science and environmental health research . Researchers investigate phthalates like this compound for their applications in plastics, as heat-transfer fluids, and their environmental behavior and toxicological profiles . As with many high molecular weight phthalates, studies may focus on its migration from products, potential for bioaccumulation, and effects as an endocrine-disrupting chemical (EDC) . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4654-20-0

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

didecyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3

InChI Key

XEHITPCNDNWPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Didecyl Isophthalate

The preparation of this compound primarily involves esterification reactions between isophthalic acid (or its derivatives) and decyl alcohol. The process can be divided into two main stages: the esterification reaction and the subsequent purification or aftertreatment steps.

Esterification Reaction

The esterification typically proceeds via a two-step process:

  • Single Esterification: Isophthalic acid or its anhydride reacts with decyl alcohol under controlled heating and stirring conditions to form monoester intermediates.
  • Double Esterification: The reaction mixture is further heated in the presence of a catalyst to complete the formation of the diester, this compound.
Typical Reaction Conditions and Catalysts
  • Raw materials: Isophthalic acid or isophthalic anhydride and decyl alcohol.
  • Catalysts: Titanium-based catalysts such as titanium isopropoxide or titanium isopropyl propionate are commonly used to accelerate the esterification.
  • Atmosphere: The reaction is often conducted under an inert nitrogen atmosphere to prevent oxidation.
  • Temperature: Initial esterification occurs at around 140–150 °C, followed by double esterification at higher temperatures ranging from 190 to 240 °C.
  • Reaction Time: Double esterification typically lasts between 3 to 6 hours depending on temperature and catalyst concentration.

Aftertreatment and Purification

After the esterification, the crude product undergoes several purification steps to remove unreacted alcohol, catalyst residues, and by-products:

  • Dealcoholization: Vacuum distillation at 170–180 °C under reduced pressure (around -0.085 to -0.095 MPa) to remove excess decyl alcohol.
  • Alkali Cleaning: Treatment with aqueous sodium hydroxide (approximately 5%) at 90–95 °C to neutralize and remove acidic impurities.
  • Washing: Multiple water washings at 90–95 °C to remove residual alkali and impurities until neutral pH (7–8) is achieved.
  • Stripping: Final vacuum stripping at around 180 °C to remove low-boiling impurities and improve color and purity.

This sequence ensures a high-purity this compound product with ester content typically exceeding 99.8% and color values in the range of 10–30 Hazen units.

Detailed Research Outcomes and Data

A notable preparation method described in a Chinese patent (CN1733695A) provides comprehensive experimental data for the preparation of diisodecyl phthalate, which is structurally similar to this compound and can be extrapolated with adjustments for isophthalate derivatives.

Experimental Setup and Conditions

Step Conditions Parameters
Single Esterification N2 atmosphere, stirring, 140–150 °C Molar ratio decyl alcohol:isophthalic anhydride = 2.1–3.0:1, 10 min hold
Double Esterification N2 atmosphere, stirring, 190–240 °C Catalyst: titanium isopropyl propionate 0.02–1% by weight of anhydride, 3–6 hours hold
Dealcoholization Vacuum distillation, 170–180 °C, -0.085 to -0.095 MPa Removal of free alcohol
Alkali Cleaning 5% NaOH aqueous solution, 90–95 °C, 1–3 cycles 1 hour stirring per cycle
Washing Water washing, 90–95 °C, twice Water amount 1/4 weight of ester product per wash
Stripping Vacuum stripping, 180 ± 5 °C Removal of low-boiling impurities

Results Summary

Influence of Reaction Parameters

  • Increasing catalyst concentration improved reaction rate but excessive catalyst led to color deterioration.
  • Reaction temperature above 230 °C increased side reactions; optimal temperature range was 210–230 °C.
  • Molar ratio of decyl alcohol to isophthalic anhydride around 2.5–2.7:1 ensured complete esterification without excess alcohol waste.

Additional Notes on this compound Synthesis

  • The use of isophthalic acid derivatives with high purity and proper isomeric composition of decyl alcohol (mainly 2-propylheptanol isomers) influences the final plasticizer properties.
  • The nitrogen atmosphere prevents oxidation and discoloration during high-temperature esterification.
  • The purification sequence avoids the need for additional decolorization steps, simplifying the process and reducing cost.

Summary Table of Preparation Methods

Preparation Stage Key Conditions Outcome/Notes
Raw Materials Isophthalic anhydride + decyl alcohol Molar ratio ~2.5:1
Single Esterification 140–150 °C, 10 min, N2 atmosphere Monoester intermediate formation
Double Esterification 190–240 °C, 3–6 h, Ti catalyst (0.02–1%) Formation of this compound diester
Dealcoholization Vacuum, 170–180 °C, -0.085 to -0.095 MPa Removal of free decyl alcohol
Alkali Cleaning 5% NaOH, 90–95 °C, 1–3 cycles Removal of acidic impurities
Washing Water wash, 90–95 °C, twice Neutral pH achieved, removal of alkali
Stripping Vacuum, 180 ± 5 °C Removal of low-boiling impurities
Final Product Ester content >99.8%, color 10–30 Hazen High purity this compound

Chemical Reactions Analysis

Chemical Hydrolysis

Exposure to water or aqueous media leads to hydrolysis, breaking the ester bond to form isophthalic acid and decyl alcohol . The reaction can occur under acidic or basic conditions, though specific rates for didecyl isophthalate are not explicitly detailed in the provided sources. For analogous phthalate esters (e.g., didecyl phthalate), base-catalyzed hydrolysis proceeds via a second-order mechanism, with half-lives influenced by pH .

Enzymatic Hydrolysis

While no direct studies on this compound are cited, enzymatic hydrolysis of ester bonds (e.g., in PET plastics) involves enzymes like IsPETase and TfCut2. These enzymes target ester linkages, suggesting potential applications for ester bond cleavage in this compound. Structural features such as disulfide bonds in enzymes enhance thermal stability, which could influence degradation efficiency .

Atmospheric Degradation

Esters like this compound may undergo vapor-phase reactions with hydroxyl radicals. For similar compounds (e.g., didecyl phthalate), atmospheric half-lives are estimated at ~15 hours under standard conditions .

Photodegradation

Compounds with chromophores absorbing >290 nm wavelengths may undergo direct photolysis. While not explicitly confirmed for this compound, this mechanism is plausible given its structural similarity to other esters .

Reaction TypeProductsKey Factors
Esterification This compoundAcid catalyst, distillation
Hydrolysis (acid/base) Isophthalic acid + decyl alcoholpH, temperature, catalyst
Enzymatic hydrolysis Cleavage of ester bondEnzyme specificity (e.g., IsPETase)
Atmospheric oxidation Degradation via hydroxyl radicalsUV exposure, concentration

Comparative Analysis with Related Compounds

This compound differs structurally from phthalate esters (e.g., didecyl phthalate) due to its 1,3-dicarboxylate configuration. This substitution pattern may influence reactivity in hydrolysis or enzymatic degradation compared to phthalate derivatives, though specific data are unavailable in the provided sources.

Scientific Research Applications

Plasticizers in Polymer Industry

Didecyl isophthalate is primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its high molecular weight imparts excellent flexibility and durability to plastic products. Compared to traditional plasticizers like di(2-ethylhexyl) phthalate, this compound exhibits lower volatility and migration rates, making it suitable for applications where long-term performance is critical.

Recent studies have highlighted the potential of this compound as a component in phosphorescent materials. Research indicates that derivatives of this compound can exhibit room temperature phosphorescence (RTP), which has applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, modifications of this compound with various substituents have demonstrated significant phosphorescent properties, making it a candidate for advanced lighting technologies.

Case Study: Phosphorescent Properties

A study conducted by researchers at Peking University demonstrated that certain derivatives of this compound exhibited persistent phosphorescence with lifetimes ranging from 184 ms to 650 ms at room temperature. The study emphasized the role of molecular packing in enhancing phosphorescent efficiency, suggesting that this compound could be integrated into polymer matrices for improved optical performance .

Biodegradability and Environmental Impact

This compound has been shown to undergo significant biodegradation under aerobic conditions. A study indicated that mixtures containing this compound achieved over 99% degradation within 28 days when exposed to specific microbial inoculums. This property positions it as an environmentally friendly alternative to less biodegradable plasticizers .

Mechanism of Action

The primary mechanism of action of didecyl isophthalate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, elasticity, and durability of the polymer material. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

Table 1: Key Physical-Chemical Properties of Selected Compounds
Property Didecyl Isophthalate (Inferred) Diisodecyl Phthalate (DIDP) Didecyl Adipate Dimethyl Isophthalate
Molecular Formula C28H46O4 C28H46O4 C26H50O4 C10H10O4
Molecular Weight (g/mol) ~446.7 446.7 426.7 194.2
Water Solubility Low (hydrophobic) 0.003 mg/L (25°C) Insoluble 100 mg/L (25°C)
Vapor Pressure Very low 1.1 × 10⁻⁷ mmHg (25°C) Not reported 9.6 × 10⁻³ mmHg (25°C)
Log Kow (Octanol-Water) ~9 (estimated) 9.8 ~9.5 2.5

Key Observations :

  • Branching and Chain Length : DIDP consists of branched C9-C11 isomers, whereas this compound likely has linear or branched C10 chains. Branching reduces crystallinity and enhances plasticizer compatibility .

Environmental Fate and Biodegradability

Table 2: Environmental Fate Comparison
Parameter This compound DIDP Didecyl Adipate
Biodegradability Moderate (inferred from isophthalate esters) Low (persistent) High
Soil Adsorption (Koc) High (>1,000 L/kg) 10,000 L/kg Not reported
Aquatic Toxicity (LC50) Not available 0.1 mg/L (fish) >100 mg/L (fish)

Key Observations :

  • Biodegradability : Dimethyl isophthalate achieves 94–102% theoretical BOD in 2 weeks, suggesting isophthalate esters may degrade faster than ortho-phthalates like DIDP, which are recalcitrant .
  • Aquatic Hazard : DIDP exhibits higher toxicity to aquatic organisms due to persistence and bioaccumulation, whereas adipates (e.g., didecyl adipate) are less toxic .

Toxicological Profiles

Table 3: Toxicity Endpoints of Selected Compounds
Compound Acute Toxicity (Oral LD50, Rat) Endocrine Disruption Potential Genotoxicity
This compound Not reported Likely low (inferred) No data
DIDP >5,000 mg/kg Suspected (REACH Annex XVII) Negative
Didecyl Adipate >2,000 mg/kg No evidence Negative

Key Observations :

  • Endocrine Effects : DIDP is restricted under REACH due to concerns about reproductive toxicity, while adipates are generally regarded as safer alternatives .
  • Structural Influence : The meta-substitution in isophthalates may reduce binding to hormone receptors compared to ortho-phthalates, but data gaps persist .

Biological Activity

Didecyl isophthalate (DDIP) is a high molecular weight phthalate ester, primarily used as a plasticizer in various applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the available literature on the biological activity of DDIP, including its toxicity, metabolic pathways, and implications for human health and the environment.

This compound has the chemical formula C28H46O4C_{28}H_{46}O_4 and a molecular weight of 446.67 g/mol. It is structurally characterized by two decyl groups attached to an isophthalate moiety, contributing to its properties as a plasticizer.

Acute and Chronic Toxicity

Studies indicate that high molecular weight phthalates, including DDIP, exhibit minimal acute toxicity. The LD50 values for these compounds typically exceed the maximum amounts administered in toxicological studies, suggesting low acute toxicity in animal models . Chronic exposure studies have shown that these compounds may cause liver and kidney effects at high doses, primarily mediated through peroxisome proliferator-activated receptor alpha (PPARα) pathways .

Genotoxicity and Carcinogenicity

Research has demonstrated that DDIP does not induce chromosomal mutations in standard assays such as the mouse micronucleus test. Both DDIP and its close analogs have been classified as non-genotoxic, with no significant evidence supporting carcinogenic effects in mammals . However, the relevance of animal studies to human health remains uncertain due to differences in metabolic responses.

Metabolism and Biodegradation

Recent studies have identified metabolic pathways for phthalates, including DDIP. Anaerobic degradation processes have been characterized, revealing that certain bacteria can effectively metabolize isophthalate derivatives . The enzyme involved in this degradation exhibits high affinity towards isophthalate, indicating potential for bioremediation applications.

Environmental Impact

DDIP has been assessed for its ecotoxicological effects. While acute toxicity to aquatic organisms appears limited, chronic exposure can lead to adverse effects on microorganisms, algae, and aquatic invertebrates . The persistence of phthalates in the environment raises concerns about bioaccumulation and long-term ecological consequences.

Case Study 1: Occupational Exposure

A case study highlighted immediate-type allergic reactions associated with occupational exposure to didecyl dimethyl ammonium chloride (a compound related to DDIP). Although specific cases of contact dermatitis from DDIP were not reported, this underscores the potential for sensitization among workers handling phthalate esters .

Case Study 2: Biodegradation Research

Research on anaerobic bacteria capable of degrading isophthalate has shown promising results for environmental cleanup efforts. The identification of key enzymes involved in this process provides insights into the biodegradation pathways of phthalates like DDIP .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying didecyl isophthalate in environmental matrices?

  • Methodological Answer : Gas chromatography coupled with tandem mass spectrometry (GC×GC-TOFMS) is highly effective for detecting DIDP in complex matrices like indoor dust. Sample preparation should include ultrasonic extraction with hexane:acetone (1:1 v/v), followed by silica gel column purification to remove interferents. Quantification via internal standard calibration (e.g., deuterated DEHA) ensures accuracy . Inter-laboratory validation is critical to confirm method reproducibility, particularly given the co-elution risks of phthalate isomers.

Q. How can researchers design experiments to assess DIDP’s environmental persistence under varying conditions?

  • Methodological Answer : Use standardized OECD biodegradation tests (e.g., OECD 301B) to evaluate aerobic biodegradation in water and soil. Controlled variables should include temperature (e.g., 20–30°C), pH (4–9), and microbial activity levels. Pair these with fugacity modeling to predict partitioning coefficients (air, water, soil) based on DIDP’s log Kow (octanol-water partition coefficient) and vapor pressure, as documented in EPA physical-chemical assessments .

Q. What protocols ensure reliable measurement of DIDP’s endocrine-disrupting potential in vitro?

  • Methodological Answer : Utilize human cell-based assays (e.g., ERα/ERβ luciferase reporter gene assays) to screen for estrogenic activity. Dose-response curves should span 0.1–100 µM, with 17β-estradiol as a positive control. Include cytotoxicity assessments (e.g., MTT assay) to distinguish hormonal effects from cell death. Data interpretation must account for metabolic activation via liver S9 fractions to mimic in vivo conditions .

Advanced Research Questions

Q. How can conflicting data on DIDP’s developmental toxicity be systematically resolved?

  • Methodological Answer : Apply the EPA’s systematic review framework to prioritize high-confidence studies. Criteria include:

  • PECO (Population, Exposure, Comparator, Outcome): Focus on mammalian studies with oral exposure routes and NOAEL/LOAEL endpoints.
  • Risk-of-Bias Scoring : Exclude studies with inadequate controls or non-standardized dosing.
  • Hazard Heat Maps : Visualize dose-response relationships across studies to identify consensus thresholds. Peer-reviewed discrepancies should undergo SACC panel evaluation .

Q. What molecular dynamics approaches elucidate DIDP’s interaction with lipid bilayers or nuclear receptors?

  • Methodological Answer : Perform all-atom molecular dynamics (MD) simulations using software like GROMACS. Parameterize DIDP’s structure via quantum mechanical calculations (e.g., DFT/B3LYP). Simulate interactions with phospholipid bilayers (e.g., DPPC) or PPARγ ligand-binding domains over 100+ ns trajectories. Validate with experimental biophysical data (e.g., surface plasmon resonance for binding affinity) .

Q. How do environmental factors (e.g., UV irradiation, microbial consortia) influence DIDP degradation pathways?

  • Methodological Answer : Conduct photolysis experiments using xenon-arc lamps (simulated sunlight) to track DIDP degradation products via LC-QTOF-MS. For microbial studies, isolate consortia from contaminated sites and apply metagenomic sequencing (16S rRNA) to identify degraders. Pair with isotopic labeling (¹⁴C-DIDP) to quantify mineralization rates and intermediate metabolites .

Methodological & Data Analysis Questions

Q. What statistical tools are optimal for reconciling variability in DIDP toxicity datasets?

  • Methodological Answer : Employ Bayesian hierarchical models to integrate heterogeneous data (in vitro, in vivo, epidemiological). Use Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions for benchmark doses (BMDL10). Sensitivity analyses should test assumptions about cross-species extrapolation and exposure timing .

Q. How can researchers validate DIDP detection methods for regulatory compliance?

  • Methodological Answer : Follow ISO/IEC 17025 guidelines for method validation. Key parameters include:

  • Linearity : R² ≥ 0.99 across calibration ranges.
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
  • Recovery Rates : 70–120% in spiked matrices (dust, water).
    Cross-validate with EPA ChemDashboard reference spectra (DTXSID4025082) .

Contradiction & Synthesis Guidance

  • Key Conflict : Discrepancies in NOAELs for hepatic effects (e.g., 10 mg/kg/day in rodents vs. 50 mg/kg/day in primates).
    • Resolution Strategy : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic rate differences. Incorporate human-relevant in vitro hepatocyte data to refine uncertainty factors .

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